3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride
Overview
Description
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
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Biological Activity
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties based on recent research findings.
Antimicrobial Activity
Quinazolinone derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that modifications in the quinazolinone structure can enhance antibacterial activity against various strains of bacteria.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and inhibit essential enzymes.
- Research Findings : In vitro studies have demonstrated that derivatives with hydroxyl groups at specific positions exhibit enhanced antibacterial effects. For instance, compounds with ortho or meta hydroxyl substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria .
Cytotoxic Activity
Recent investigations into the cytotoxic properties of this compound reveal its potential as an anticancer agent.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. For example, one study reported IC50 values of 11.94 µM for MCF-7 cells and 10.58 µM for HepG2 cells .
Anti-inflammatory Properties
The anti-inflammatory effects of quinazolinone derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways.
- Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
- Case Studies : In animal models, administration of this compound resulted in reduced inflammatory responses in conditions like arthritis and colitis .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological profile.
- Evaluation Methods : Various assays such as ABTS and CUPRAC have been employed to assess the antioxidant capacity of quinazolinones.
- Findings : Compounds with multiple hydroxyl groups have shown enhanced metal-chelating properties and radical scavenging abilities. This suggests a potential role in preventing oxidative stress-related diseases .
Summary Table of Biological Activities
Activity Type | Description | IC50 Values |
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Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Varies by strain |
Cytotoxic | Strong activity against HepG2 and MCF-7 cell lines | 10.58 µM (HepG2), 11.94 µM (MCF-7) |
Anti-inflammatory | Reduces pro-inflammatory cytokines | Not quantified |
Antioxidant | Scavenges free radicals; metal-chelating properties | Not quantified |
Properties
IUPAC Name |
3,6-dihydroxy-2-methylquinazolin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14;/h2-4,12,14H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVWLGTWIXVWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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